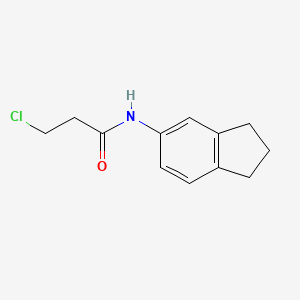

3-chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide

Description

3-Chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide is a propanamide derivative featuring a 2,3-dihydro-1H-inden-5-yl substituent. Its molecular formula is C₁₂H₁₄ClNO, with an exact mass of 223.0796 g/mol . This compound is of interest in pharmaceutical and chemical research due to its structural hybrid of a chlorinated propanamide backbone and a bicyclic indene moiety, which may influence its physicochemical and biological properties.

Properties

IUPAC Name |

3-chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-7-6-12(15)14-11-5-4-9-2-1-3-10(9)8-11/h4-5,8H,1-3,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMWYGURKXRWFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589325 | |

| Record name | 3-Chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908494-47-3 | |

| Record name | 3-Chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide typically involves the reaction of 3-chloropropionyl chloride with 2,3-dihydro-1H-indene-5-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

3-chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide is used in various scientific research applications, including:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound is used in studies related to protein interactions and functions.

Medicine: Research into potential therapeutic applications, although specific uses are still under investigation.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound is compared to analogs with modifications in the aromatic/heterocyclic substituent, chlorine positioning, and additional functional groups. Key examples include:

Table 1: Structural and Physical Properties of Selected Propanamide Derivatives

Crystallographic and Spectroscopic Insights

- 3-Chloro-N-(4-methoxyphenyl)propanamide : Exhibits classical N–H···O hydrogen bonds and C–H···O interactions, forming chains along the crystallographic a-axis. The C(=O)–N bond length (1.3416 Å) confirms resonance stabilization typical of amides .

Biological Activity

Overview

3-chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and biological research. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure:

- Molecular Formula: C12H14ClN

- Molecular Weight: 223.70 g/mol

- CAS Number: 908494-47-3

The biological activity of 3-chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide is primarily attributed to its ability to interact with specific proteins and enzymes. The compound may act as an inhibitor or modulator of certain biological pathways, although detailed mechanisms are still under investigation.

Interaction with Proteins

Research indicates that this compound can bind to various molecular targets, altering their activity. Such interactions may lead to changes in cellular functions, including:

- Enzyme inhibition : Potentially affecting metabolic pathways.

- Receptor modulation : Influencing signal transduction processes.

Therapeutic Potential

Studies have suggested that 3-chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide may possess therapeutic properties, particularly in the following areas:

- Antitumor Activity : Preliminary research indicates potential antitumor effects, warranting further investigation into its efficacy and mechanism in cancer models.

- Antiviral Properties : The compound may exhibit antiviral activity against specific viruses, although detailed studies are required to confirm these effects.

Case Studies

- Antitumor Studies :

- Protein Interaction Studies :

Comparative Analysis

To better understand the unique properties of 3-chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide, a comparison with similar compounds is useful:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 3-chloro-N-(2,3-dihydro-1H-indene)acetamide | Amide derivative | Antitumor activity |

| 3-chloro-N-(2,3-dihydro-1H-indene)butanamide | Amide derivative | Enzyme inhibition |

| 3-chloro-N-(2,3-dihydro-1H-indene)propionamide | Amide derivative | Potential antiviral properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.